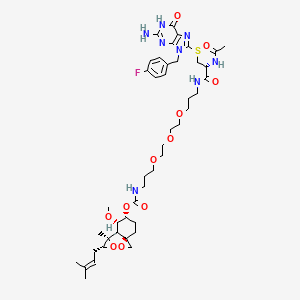
Callophycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Callophycin A is a naturally occurring compound originally isolated from the red algae Callophycus oppositifolius. It has garnered significant attention due to its potential anticancer and cytotoxic effects . The compound belongs to the class of tetrahydro-β-carboline derivatives and has shown promise in various biological evaluations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Callophycin A and its analogues involves a parallel synthetic approach. The process begins with a tetrahydro-β-carboline-based template, which is then functionalized to produce various derivatives . The design rationale focuses on exploring chemical diversity at the 2 and 3 positions of the tetrahydro-β-carboline template to improve solubility and biological activity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in laboratory settings provide a foundation for potential scale-up. The use of parallel synthesis and functionalization techniques can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Callophycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various functionalized tetrahydro-β-carboline derivatives, each with unique biological activities .
Scientific Research Applications
Mechanism of Action
Callophycin A exerts its effects through multiple mechanisms:
Enzyme Inhibition: The compound inhibits enzymes such as aromatase and nitric oxide synthase by binding to their active sites.
Signal Transduction: this compound affects various signaling pathways, including the inhibition of protein kinase B (Akt) phosphorylation and the suppression of microRNA 155 expression.
Comparison with Similar Compounds
Callophycin A is unique among tetrahydro-β-carboline derivatives due to its potent biological activities. Similar compounds include:
Tetrahydro-β-carboline Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Other Marine-Derived Compounds: Compounds isolated from marine sources, such as other red algae, may exhibit similar anticancer and cytotoxic effects.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O3/c22-13-7-5-12(6-8-13)10-21-11-17-15(9-18(21)19(23)24)14-3-1-2-4-16(14)20-17/h1-8,18,20,22H,9-11H2,(H,23,24) |
InChI Key |
FWSRKMKBCXSLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)










